molecular formula C8H15Cl2N3 B8096023 1-[(R)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl

1-[(R)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl

Cat. No.: B8096023
M. Wt: 224.13 g/mol
InChI Key: YJKBWOVIFUIHAQ-YCBDHFTFSA-N
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Description

1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to an imidazole moiety. The compound is often used in research due to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine and imidazole precursors.

    Condensation Reaction: The pyrrolidine derivative is reacted with an imidazole derivative under controlled conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the pyrrolidine moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Research is ongoing into its potential use in treating various medical conditions, such as neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[(S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl: This is the enantiomer of the compound, with different stereochemistry.

    2-(1H-Imidazol-1-ylmethyl)pyrrolidine: A similar compound with a different substitution pattern on the pyrrolidine ring.

Uniqueness: 1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl is unique due to its specific stereochemistry and the combination of the pyrrolidine and imidazole rings. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

1-[[(2R)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-8(10-3-1)6-11-5-4-9-7-11;;/h4-5,7-8,10H,1-3,6H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKBWOVIFUIHAQ-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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